

# The Discovery and Synthesis of K145: A Selective Sphingosine Kinase-2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

#### Introduction

Compound **K145**, chemically identified as 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione, is a potent and selective inhibitor of sphingosine kinase-2 (SphK2).[1][2] Sphingosine kinases are crucial enzymes in the sphingolipid metabolic pathway, catalyzing the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a key signaling molecule involved in a myriad of cellular processes including cell growth, proliferation, survival, and migration.[1] Dysregulation of the SphK/S1P signaling axis has been implicated in the pathogenesis of various diseases, most notably cancer. **K145** has emerged as a valuable pharmacological tool for studying the specific roles of SphK2 and as a promising lead compound for the development of novel anticancer therapeutics.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of **K145**.

#### **Data Presentation**

**Table 1: In Vitro Biological Activity of K145** 



| Parameter              | Value                                  | Cell Line/System             | Reference |
|------------------------|----------------------------------------|------------------------------|-----------|
| SphK2 IC50             | 4.3 μΜ                                 | Recombinant Human<br>SphK2   | [1]       |
| SphK2 Ki               | 6.4 μΜ                                 | Recombinant Human<br>SphK2   | [1]       |
| SphK1 Inhibition       | Inactive at concentrations up to 10 µM | Recombinant Human<br>SphK1   | [1]       |
| Cell Growth Inhibition | Concentration-<br>dependent            | U937 human leukemia<br>cells | [1]       |

**Table 2: In Vivo Antitumor Activity of K145** 

| Animal<br>Model | Tumor Type                                       | Administrat<br>ion Route | Dosage             | Outcome                                   | Reference |
|-----------------|--------------------------------------------------|--------------------------|--------------------|-------------------------------------------|-----------|
| Nude Mice       | U937 human<br>leukemia<br>xenograft              | Intraperitonea<br>I      | 15 mg/kg<br>daily  | Significant<br>tumor growth<br>inhibition | [1]       |
| Nude Mice       | U937 human<br>leukemia<br>xenograft              | Oral                     | 50 mg/kg<br>daily  | Significant<br>tumor growth<br>inhibition | [1]       |
| BALB/c Mice     | JC murine<br>breast cancer<br>syngeneic<br>model | Intraperitonea<br>I      | 20 and 35<br>mg/kg | Significant<br>tumor growth<br>inhibition | [1]       |

# Experimental Protocols Synthesis of K145 (3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione)

The synthesis of **K145** is achieved through a multi-step process as outlined by Liu et al. (2013). The key steps involve the preparation of the aldehyde intermediate, followed by a condensation



reaction and subsequent deprotection.

Step 1: Synthesis of 3-(4-butoxyphenyl)propionaldehyde

This intermediate is prepared from 4-butoxybenzaldehyde by reaction with Meldrum's acid in the presence of piperidine, followed by a reduction step.[1]

Step 2: Synthesis of the Thiazolidine-2,4-dione Intermediate

A protected amino-ethyl side chain is introduced onto the thiazolidine-2,4-dione core.

Step 3: Condensation and Deprotection

The 3-(4-butoxyphenyl)propionaldehyde is condensed with the modified thiazolidine-2,4-dione. The final step involves the removal of the protecting group from the amino-ethyl side chain to yield **K145**.[1]

Note: For a detailed, step-by-step protocol with specific reagent quantities, reaction times, and purification methods, it is recommended to consult the supplementary information of the primary literature by Liu et al. (2013), if available.

#### **Sphingosine Kinase Inhibition Assay**

The inhibitory activity of **K145** against SphK1 and SphK2 can be determined using a radioisotope-based assay.

- Reaction Mixture: Prepare a reaction buffer containing recombinant human SphK1 or SphK2, [y-32P]ATP, and sphingosine as the substrate.
- Inhibitor Addition: Add varying concentrations of K145 to the reaction mixture.
- Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
- Lipid Extraction: Terminate the reaction and extract the lipids using a chloroform/methanol/HCl solution.
- TLC Analysis: Separate the radiolabeled sphingosine-1-phosphate from unreacted [y-32P]ATP and sphingosine using thin-layer chromatography (TLC).



- Quantification: Quantify the amount of radioactive S1P using a phosphorimager or scintillation counting.
- IC50 Determination: Calculate the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

#### **Cell Growth Inhibition Assay (U937 Cells)**

The effect of **K145** on the proliferation of U937 human leukemia cells can be assessed using a standard cell viability assay (e.g., MTT or WST-1 assay).

- Cell Seeding: Seed U937 cells in a 96-well plate at a suitable density.
- Compound Treatment: Treat the cells with various concentrations of **K145** for different time periods (e.g., 24, 48, 72 hours).
- Viability Reagent Addition: Add the cell viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
- Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
- Data Analysis: Express the results as a percentage of cell viability compared to the vehicletreated control cells.

### Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Apoptosis induction by **K145** in U937 cells can be quantified by flow cytometry using Annexin V and propidium iodide (PI) staining.

- Cell Treatment: Treat U937 cells with **K145** at a concentration known to inhibit growth.
- Cell Harvesting and Washing: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
- Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.



- Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
- Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

#### Western Blot Analysis of ERK and Akt Phosphorylation

The effect of **K145** on the ERK and Akt signaling pathways can be evaluated by Western blotting.

- Cell Lysis: Treat U937 cells with K145 for a specific duration, then lyse the cells in a suitable
  lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
- SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, phosphorylated Akt (p-Akt), and total Akt.
- Secondary Antibody and Detection: Wash the membrane and incubate it with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Analysis: Quantify the band intensities to determine the relative levels of p-ERK and p-Akt normalized to total ERK and total Akt, respectively.

### **Mandatory Visualization**





Click to download full resolution via product page

Caption: **K145** inhibits SphK2, leading to reduced ERK and Akt activation and promoting apoptosis.





Click to download full resolution via product page

Caption: Synthetic workflow for the preparation of the **K145** compound.



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Biological Characterization of 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]thiazolidine-2,4-dione (K145) as a Selective Sphingosine Kinase-2 Inhibitor and Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Discovery and Synthesis of K145: A Selective Sphingosine Kinase-2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15609897#discovery-and-synthesis-of-k145-compound]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com